molecular formula C10H8BrNO B1526008 5-Bromo-8-methoxyisoquinoline CAS No. 679433-91-1

5-Bromo-8-methoxyisoquinoline

Cat. No. B1526008
M. Wt: 238.08 g/mol
InChI Key: JBWGLXQEEJHTHI-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyisoquinoline is a heterocyclic compound and a derivative of isoquinoline. It has a CAS number of 679433-91-1 and a molecular weight of 238.08 .


Molecular Structure Analysis

The linear formula of 5-Bromo-8-methoxyisoquinoline is C10H8BrNO . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bromoisoquinolines : 5-Bromo-8-methoxyisoquinoline has been involved in the synthesis of various bromoisoquinolines, which are crucial intermediates in organic synthesis. For instance, Armengol et al. (2000) describe the production of bromo-7-methoxyisoquinoline through the Pomeranz-Fritsch ring synthesis, a process integral to the formation of complex organic compounds (Armengol, Helliwell, & Joule, 2000).

  • Drug Synthesis : Nishimura and Saitoh (2016) highlight the use of a similar compound, 5-bromo-2-methylamino-8-methoxyquinazoline, as a key intermediate in drug discovery. They improved its synthesis by reducing the number of isolation processes, demonstrating the compound's significance in medicinal chemistry (Nishimura & Saitoh, 2016).

Biomedical Research

  • Brominated Compounds from Red Algae : Ma et al. (2007) extracted new brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds, including variants of bromo-methoxyisoquinoline, have potential biomedical applications (Ma et al., 2007).

  • Ligand Synthesis for Biological Receptors : Xu, Lever, and Lever (2007) synthesized a potent and selective ligand for σ2 receptors using a bromo-methoxyisoquinoline derivative. This highlights the role of such compounds in developing selective agents for biological targets (Xu, Lever, & Lever, 2007).

Material Science

  • Chemosensor Development : Prodi et al. (2001) developed a chemosensor using a compound similar to 5-Bromo-8-methoxyisoquinoline, highlighting its potential use in material science and environmental monitoring (Prodi et al., 2001).

Safety And Hazards

Safety data sheets indicate that precautions should be taken when handling 5-Bromo-8-methoxyisoquinoline. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-8-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWGLXQEEJHTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730366
Record name 5-Bromo-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methoxyisoquinoline

CAS RN

679433-91-1
Record name 5-Bromo-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shi, PS Kerry, JD Nanson, T Bosanac, Y Sasaki… - Molecular cell, 2022 - cell.com
The NADase SARM1 (sterile alpha and TIR motif containing 1) is a key executioner of axon degeneration and a therapeutic target for several neurodegenerative conditions. We show …
Number of citations: 58 www.cell.com

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